3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one
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Overview
Description
3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one is an organic compound with a unique structure that combines an indene core with a hydroxyl group and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one typically involves the reaction of aromatic aldehydes with diazo compounds. The process often employs base-catalyzed reactions, but recent advancements have focused on using Lewis acid and Brønsted acid catalysts to improve yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of continuous flow reactors and advanced catalytic systems are being explored to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phenylcarbonyl group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the phenylcarbonyl group yields a secondary alcohol.
Scientific Research Applications
3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-aryl acrylate: Shares a similar hydroxyl and aryl group but differs in the acrylate moiety.
4-hydroxy-2-quinolones: Contains a hydroxyl group and a quinolone core, showing different biological activities.
Uniqueness
3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one is unique due to its indene core combined with a hydroxyl and phenylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27832-50-4 |
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Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17H |
InChI Key |
LMYFYBHZOMGFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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